molecular formula C12H15N B084317 4-Pentylbenzonitrile CAS No. 10270-29-8

4-Pentylbenzonitrile

Cat. No.: B084317
CAS No.: 10270-29-8
M. Wt: 173.25 g/mol
InChI Key: LGPQFJXPPKNHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a member of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a cyano group .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzonitriles can generally be synthesized through the Rosenmund-von Braun reaction, which involves the reaction of a benzoyl chloride with copper(I) cyanide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a cyano group and a pentyl group . The average molecular mass is 173.254 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 278.9±19.0 °C at 760 mmHg, and a flash point of 122.7±14.0 °C . It has a molar refractivity of 54.5±0.4 cm3, and a molar volume of 182.1±5.0 cm3 . The compound has a polar surface area of 24 Å2 and a polarizability of 21.6±0.5 10-24 cm3 .

Scientific Research Applications

  • Electrochemical Applications : The electrochemical reduction of aryldiazonium salts on iron electrodes in acetonitrile leads to the attachment of aryl groups to the iron surface, which provides significant protection against corrosion. This process involves substituents like 4-Pentylbenzonitrile (Chaussé et al., 2002).

  • Liquid Crystal Research : this compound is studied in the context of liquid crystals, which are elongated molecules with a structured liquid phase. These molecules, when mixed with CO2, show improved properties for CO2 capture. This research is significant for developing new solvents for CO2 capture (Groen et al., 2015).

  • Pharmaceutical Applications : In pharmaceutical research, this compound derivatives like 4-hydroxybenzonitrile are investigated for their ability to penetrate the human stratum corneum (the outermost layer of skin). This research is critical for developing transdermal drug delivery systems (Ayala-Bravo et al., 2003).

  • Corrosion Inhibition Studies : Benzonitrile derivatives, including those similar to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their molecular structure and interaction with steel surfaces (Chaouiki et al., 2018).

  • Materials Science Research : The plasma polymerization of phenyl derivatives like 4-phenylbenzonitrile, related to this compound, is studied for the synthesis of novel conjugated polynitrile thin films. These films have notable optical properties and potential applications in material science (Zhao et al., 2006).

Safety and Hazards

4-Pentylbenzonitrile is classified as having acute oral toxicity (Category 4, H302), acute dermal toxicity (Category 4, H312), and acute inhalation toxicity - vapors (Category 4, H332) .

Properties

IUPAC Name

4-pentylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQFJXPPKNHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295221
Record name 4-Pentylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10270-29-8
Record name 10270-29-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pentylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylbenzonitrile
Reactant of Route 2
4-Pentylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Pentylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Pentylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Pentylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Pentylbenzonitrile
Customer
Q & A

Q1: What is the significance of using sodium in liquid ammonia for the synthesis of 4-Pentylbenzonitrile?

A1: The research article "Reductive Activation of Arenes: XVI. Anionic Products from Reduction of p-Tolunitrile with Sodium in Liquid Ammonia and Their Reaction with Butyl Bromide" [] investigates the reduction of aromatic compounds, specifically p-Tolunitrile (4-Methylbenzonitrile), using sodium in liquid ammonia. This method generates anionic intermediates that can further react with alkyl halides, like butyl bromide, to form alkylated products such as this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.